molecular formula C10H20O2 B13943292 (3S)-3,7-dimethyloctanoic acid

(3S)-3,7-dimethyloctanoic acid

Cat. No.: B13943292
M. Wt: 172.26 g/mol
InChI Key: DGGBNSXAFVNQJU-VIFPVBQESA-N
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Description

(3S)-3,7-dimethyloctanoic acid is a fatty acid derivative characterized by its specific stereochemistry and molecular structure. This compound is part of the broader class of omega-3 fatty acids, which are known for their significant roles in human health and nutrition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,7-dimethyloctanoic acid typically involves the use of organic synthesis techniques. One common method is the catalytic hydrogenation of unsaturated precursors under controlled conditions. The reaction often requires a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the desired fatty acid. This method is advantageous due to its sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S)-3,7-dimethyloctanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, alcohols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Alpha-linolenic acid (ALA)
  • Eicosapentaenoic acid (EPA)
  • Docosahexaenoic acid (DHA)

Uniqueness

(3S)-3,7-dimethyloctanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other omega-3 fatty acids. Its structural configuration allows for unique interactions with cellular components, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(3S)-3,7-dimethyloctanoic acid

InChI

InChI=1S/C10H20O2/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)/t9-/m0/s1

InChI Key

DGGBNSXAFVNQJU-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CC(=O)O

Canonical SMILES

CC(C)CCCC(C)CC(=O)O

Origin of Product

United States

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